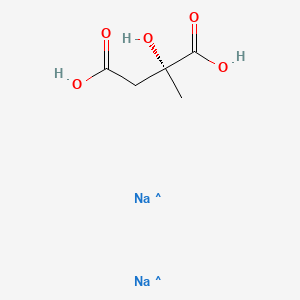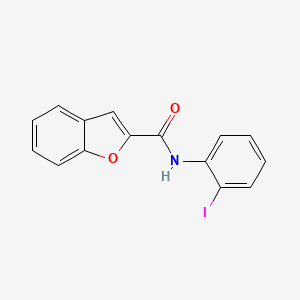
(R)-(-)-Citramalic acid, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(-)-Citramalic acid, disodium salt is an organic compound with the molecular formula C5H6Na2O5 It is the disodium salt form of ®-(-)-citramalic acid, a chiral molecule that plays a role in various biochemical processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-citramalic acid, disodium salt typically involves the following steps:
Starting Material: The synthesis begins with ®-(-)-citramalic acid.
Neutralization: The acid is neutralized with a sodium hydroxide solution to form the disodium salt.
Purification: The resulting solution is purified through crystallization or other suitable methods to obtain the pure disodium salt.
Industrial Production Methods: In an industrial setting, the production of ®-(-)-citramalic acid, disodium salt may involve:
Large-Scale Neutralization: Using industrial-grade sodium hydroxide to neutralize ®-(-)-citramalic acid.
Continuous Crystallization: Employing continuous crystallization techniques to ensure high yield and purity.
Quality Control: Implementing rigorous quality control measures to maintain consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: ®-(-)-Citramalic acid, disodium salt can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: Products may include various carboxylic acids or aldehydes.
Reduction: Reduced forms of citramalic acid derivatives.
Substitution: Substituted citramalic acid derivatives with different functional groups.
Applications De Recherche Scientifique
®-(-)-Citramalic acid, disodium salt has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its biochemical properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of ®-(-)-citramalic acid, disodium salt involves its interaction with specific enzymes and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as citramalate synthase. The molecular targets and pathways involved include:
Enzyme Binding: Binding to active sites of enzymes, altering their activity.
Metabolic Pathways: Participating in metabolic pathways related to the citric acid cycle and other biochemical processes.
Comparaison Avec Des Composés Similaires
(S)-(+)-Citramalic Acid, Disodium Salt: The enantiomer of ®-(-)-citramalic acid, disodium salt, with different chiral properties.
Citric Acid, Disodium Salt: A related compound with similar chemical structure but different biochemical roles.
Malic Acid, Disodium Salt: Another related compound with distinct properties and applications.
Uniqueness: ®-(-)-Citramalic acid, disodium salt is unique due to its specific chiral configuration, which imparts distinct biochemical properties and interactions compared to its enantiomer and other related compounds. This uniqueness makes it valuable in research and industrial applications where chiral specificity is crucial.
Propriétés
Formule moléculaire |
C5H8Na2O5 |
|---|---|
Poids moléculaire |
194.09 g/mol |
InChI |
InChI=1S/C5H8O5.2Na/c1-5(10,4(8)9)2-3(6)7;;/h10H,2H2,1H3,(H,6,7)(H,8,9);;/t5-;;/m1../s1 |
Clé InChI |
CCQZYFQGIFEURB-ZJIMSODOSA-N |
SMILES isomérique |
C[C@@](CC(=O)O)(C(=O)O)O.[Na].[Na] |
SMILES canonique |
CC(CC(=O)O)(C(=O)O)O.[Na].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8E)-7-(3-bromobenzyl)-8-[(2E)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-dimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B11996735.png)

![Ethyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B11996747.png)
![Ethyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B11996749.png)

![N'-[(E)-(4-bromophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11996752.png)
![N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}octanamide](/img/structure/B11996756.png)
![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11996759.png)

![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996766.png)


![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996809.png)
